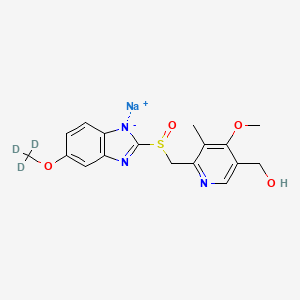
5-Hydroxy Omeprazole-d3 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Omeprazole-d3 Sodium Salt is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyridine ring, and a sulfinylmethyl group
准备方法
The synthesis of 5-Hydroxy Omeprazole-d3 Sodium Salt involves multiple steps, including the formation of the benzimidazole and pyridine rings, followed by the introduction of the sulfinylmethyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group on the benzimidazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Introduction to 5-Hydroxy Omeprazole-d3 Sodium Salt
This compound is a stable isotope-labeled derivative of omeprazole, a widely used proton pump inhibitor (PPI) that treats various gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease. The compound's unique isotopic labeling allows for advanced research applications in pharmacokinetics, drug metabolism, and therapeutic efficacy studies.
Pharmacokinetics and Metabolism Studies
This compound is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of omeprazole. The stable isotope labeling allows for precise tracking of the compound in biological systems. For instance:
- Bioequivalence Evaluations : Research has demonstrated its application in assessing the bioequivalence of different formulations of omeprazole. Studies have shown that variations in CYP2C19 genetic polymorphisms significantly affect omeprazole metabolism, which can be investigated using this labeled compound .
Drug Interaction Studies
This compound is also employed to study drug-drug interactions. By using stable isotopes, researchers can determine how co-administered drugs affect the pharmacokinetics of omeprazole. This is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Clinical Trials
In clinical settings, this compound can be used as a tracer in studies involving patient populations with varying metabolic profiles. For example:
- Patient Stratification : Clinical trials have leveraged this compound to stratify patients based on their metabolic capacity for omeprazole, thus tailoring treatments more effectively .
Development of Diagnostic Tools
The compound aids in the development of diagnostic tools that utilize tracer methodologies to evaluate gastric acid secretion and other gastrointestinal functions. This application is particularly relevant in conditions like Zollinger-Ellison syndrome where acid secretion is markedly elevated.
Case Study 1: Bioequivalence of Omeprazole Formulations
A recent study evaluated the pharmacokinetic parameters of two formulations of omeprazole using this compound as a tracer. The study involved:
- Participants : 40 healthy volunteers
- Methodology : Randomized crossover design with plasma sample collection at multiple time points post-administration.
- Findings : Significant differences were observed in the area under the curve (AUC) and maximum plasma concentration (Cmax), highlighting the importance of formulation differences on drug efficacy .
Case Study 2: Genetic Variability Impact on Drug Metabolism
Another investigation focused on how genetic variations in CYP2C19 influence the metabolism of omeprazole. Using this compound, researchers were able to correlate genetic profiles with pharmacokinetic outcomes, demonstrating that poor metabolizers had significantly altered drug clearance rates compared to extensive metabolizers .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinylmethyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds include those with benzimidazole and pyridine rings, such as:
- Sodium;[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanolate
- Sodium;[4-methoxy-5-methyl-6-[[5-(methoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridin-3-yl]methanol
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 5-Hydroxy Omeprazole-d3 Sodium Salt lies in its specific combination of functional groups and isotopic labeling, which can influence its properties and applications .
属性
分子式 |
C₁₇H₁₅D₃N₃NaO₄S |
|---|---|
分子量 |
386.42 |
同义词 |
4-Methoxy-6-[[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridine Methanol Sodium Salt; 5-Hydroxyomeprazole-d3 Sodium Salt; Hydroxyomeprazole-d3 Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















